4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-20(18)17-30-24-16-28(23-9-5-4-8-22(23)24)15-14-27-25(29)19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSGLXYOTQVFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. The compound has shown promise against various bacterial and fungal strains. For instance, studies have demonstrated that related compounds possess activity comparable to established antibiotics such as isoniazid and fluconazole, suggesting that modifications to the benzamide structure can enhance antimicrobial efficacy .
Anticancer Potential
The compound's structural features position it as a potential candidate for anticancer therapies. Investigations into similar compounds have revealed their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation . For example, hybrid compounds incorporating sulfonamide and indole structures have been synthesized and tested for their anticancer activities, yielding promising results .
Synthetic Routes
The synthesis of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution Reactions : Utilized for introducing the chloro group and other substituents on the benzamide backbone.
- Sulfur Chemistry : The incorporation of sulfanyl groups is achieved through thiolation reactions, which enhance the compound's biological activity.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on molecular structure.
- Mass Spectrometry (MS) : Used for determining molecular weight and confirming the identity of the compound.
- High-Performance Liquid Chromatography (HPLC) : Employed to assess purity and concentration.
Antimicrobial Efficacy Study
In a study assessing the antimicrobial properties of related benzamide derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard treatments against both Gram-positive and Gram-negative bacteria . This suggests a potential for developing new antibiotics based on this chemical framework.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Compound A | 5.19 | Antibacterial |
| Compound B | 5.08 | Antifungal |
Anticancer Activity Assessment
Another study focused on the anticancer potential of indole-based benzamides revealed that specific derivatives led to apoptosis in cancer cells through the activation of caspase pathways . This highlights the importance of structural modifications in enhancing therapeutic outcomes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Chloro vs. Fluoro Substitution
- 4-Fluoro Analogs: describes 4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, which replaces chlorine with fluorine. Fluorine’s higher electronegativity may enhance metabolic stability and binding affinity due to stronger dipole interactions.
- Chloro Derivatives : The parent compound’s chlorine atom provides moderate electron-withdrawing effects, balancing solubility and lipophilicity. Chlorine’s larger size may improve van der Waals interactions in hydrophobic binding pockets compared to fluorine .
Methoxy Substitution
- 4-Methoxy Analogs: highlights 4-methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide. This modification could shift pharmacokinetic properties, such as absorption and distribution .
Sulfur-Linked Functional Group Modifications
Sulfanyl (-S-) vs. Sulfonyl (-SO₂-)
- Sulfonyl Derivatives : describes 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide , where the sulfonyl group replaces the sulfanyl linkage. The sulfonyl group’s electron-withdrawing nature may reduce nucleophilic susceptibility, improving chemical stability. However, it could also decrease membrane permeability due to increased polarity .
- Sulfanyl Linkage : The parent compound’s sulfanyl group offers flexibility and moderate hydrophobicity, facilitating interactions with cysteine residues or metal ions in enzyme active sites .
Sulfanyl Substituent Diversity
- 2-Methylbenzyl vs. Benzodioxinyl Carbamoylmethyl: details BA99386, where the 2-methylbenzyl group is replaced by a (2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl chain. This introduces a fused oxygen-rich ring system, which may enhance water solubility and π-π stacking interactions.
- Isoxazole-Linked Sulfanyl Groups: ’s compound includes a 5-methylisoxazole moiety linked via sulfanyl.
Indole Ring Modifications
- Methyl Substitution on Indole: ’s 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide features a methyl group at the indole’s 2-position. However, this may also limit conformational flexibility .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound with potential biological activities. Its structure includes a chloro group, an indole moiety, and a sulfanyl group, which may contribute to its pharmacological properties. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure
- Molecular Formula : C16H14ClN3O3S
- Molecular Weight : 363.82 g/mol
- CAS Number : 63968-75-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit activities such as:
- Inhibition of Kinases : Certain benzamide derivatives have demonstrated inhibitory effects on RET kinase, which is implicated in various cancers. The presence of the indole and sulfanyl groups may enhance this activity by improving binding affinity to the target site .
- Antitumor Effects : Preliminary studies suggest that related compounds exhibit antitumor properties, potentially through the modulation of cellular signaling pathways involved in proliferation and apoptosis .
Pharmacological Studies
Several studies have investigated the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, a derivative of the compound showed significant inhibition of cell growth at micromolar concentrations. The study concluded that the compound's mechanism likely involves interference with cell cycle progression and induction of apoptosis.
Case Study 2: Kinase Inhibition
Another investigation focused on the ability of similar benzamide derivatives to inhibit RET kinase. The results indicated that specific substitutions on the benzamide ring could enhance inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly for the indole core and sulfanyl linkage?
- Methodological Answer : Synthesis requires sequential steps: (1) Formation of the indole core via Fischer indole synthesis or Buchwald–Hartwig amination for N-alkylation . (2) Introduction of the sulfanyl group using thiol-ene "click" chemistry or nucleophilic substitution with [(2-methylphenyl)methyl]thiol. (3) Final benzamide coupling via EDC/HOBt-mediated amidation. Monitor intermediates with LC-MS and purify via column chromatography (silica gel, gradient elution). Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yields, as seen in related isoindole-benzamide syntheses .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?
- Methodological Answer : Use a combination of:
- NMR : 1H/13C NMR to confirm connectivity, especially the indole NH (δ ~10–12 ppm) and sulfanyl CH2 (δ ~2.5–3.5 ppm).
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between benzamide carbonyl and indole NH) .
- HRMS : Validate molecular formula (±5 ppm accuracy).
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?
- Methodological Answer : Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. Address this by:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) and permeability (Caco-2/PAMPA).
- Metabolite identification : Use LC-HRMS to detect degradation products.
- Dose-response studies in animal models : Compare ED50 values (e.g., SSR126768A showed oral efficacy in rat uterine contraction models despite rapid metabolism ).
- Target engagement assays : Employ positron emission tomography (PET) tracers or thermal shift assays to confirm target binding in vivo.
Q. What experimental strategies are recommended for evaluating this compound’s potential as a kinase or protease inhibitor?
- Methodological Answer :
- High-throughput screening : Use ATP-Glo™ assays for kinase inhibition (IC50 determination across a panel of 100+ kinases).
- Cellular assays : Measure downstream phosphorylation (Western blot) or caspase activation (luminescent assays).
- Structural modeling : Dock the compound into crystal structures of target enzymes (e.g., cPLA2α’s active site) to predict binding modes .
- Selectivity profiling : Test against unrelated enzymes (e.g., COX-1/2) to rule off-target effects.
Q. How should researchers design in vivo studies to assess therapeutic potential in neurological or inflammatory diseases?
- Methodological Answer :
- Model selection : Use LPS-induced neuroinflammation (mice) or collagen-induced arthritis (rats) for inflammatory pathways.
- Dosing regimen : Oral administration (3–10 mg/kg) with pharmacokinetic-guided intervals (e.g., SSR126768A’s 24-hour efficacy at 3 mg/kg ).
- Biomarker analysis : Quantify prostaglandins (ELISA) or cytokines (multiplex assays) in serum/tissue.
- Behavioral endpoints : Include rotarod (motor function) or von Frey filaments (pain sensitivity) for neurological models.
Contradiction Analysis & Mechanistic Studies
Q. How can conflicting data on cytotoxicity in cancer vs. normal cell lines be systematically analyzed?
- Methodological Answer :
- Dose-range testing : Use 10-dose IC50 curves (72-hour exposure) in ≥3 cancer/normal cell pairs (e.g., MCF-7 vs. MCF-10A).
- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Resistance assays : Expose cells to sublethal doses for 6 weeks; compare genomic instability via whole-exome sequencing.
Q. What statistical approaches are suitable for interpreting variability in enzyme inhibition assays?
- Methodological Answer :
- Replicate design : Use n=6 technical replicates per condition to account for pipetting errors.
- Mixed-effects modeling : Separate batch effects (e.g., plate-to-plate variation) from treatment effects.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
